2,4-Dibromo-3,5-dichlorophenyl isothiocyanate
Description
2,4-Dibromo-3,5-dichlorophenyl isothiocyanate is a halogenated aromatic isothiocyanate featuring bromine and chlorine substituents at the 2,4- and 3,5-positions of the phenyl ring, respectively. Isothiocyanates are widely used in synthetic chemistry for forming thiourea derivatives and have applications in medicinal and agrochemical research due to their electrophilic reactivity .
Properties
Molecular Formula |
C7HBr2Cl2NS |
|---|---|
Molecular Weight |
361.87 g/mol |
IUPAC Name |
2,4-dibromo-1,3-dichloro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBr2Cl2NS/c8-5-3(10)1-4(12-2-13)6(9)7(5)11/h1H |
InChI Key |
LNPZFDJMNGIBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)Br)N=C=S |
Origin of Product |
United States |
Preparation Methods
Dithiocarbamate Salt Intermediate Method
One of the most widely used and versatile methods for synthesizing aryl isothiocyanates, including electron-deficient derivatives, involves the intermediate formation of dithiocarbamate salts. The process generally consists of:
- Reaction of the corresponding primary aryl amine with carbon disulfide in the presence of a base (commonly sodium hydroxide) to form an aryl dithiocarbamate salt in situ.
- Subsequent desulfurylation of the dithiocarbamate salt to yield the isothiocyanate.
This approach is especially suitable for electron-deficient aryl amines such as 2,4-dibromo-3,5-dichloroaniline due to its mild conditions and adaptability to aqueous media.
Thiocarbonyl Transfer Reagents
Another approach involves the use of thiocarbonyl transfer reagents such as chlorothionoformate or thiophosgene derivatives. These reagents transfer the thiocarbonyl group to the amine substrate, forming the isothiocyanate directly or via intermediates. However, this method often faces challenges with electron-deficient amines and the generation of thiourea byproducts.
Detailed Preparation Methods for 2,4-Dibromo-3,5-dichlorophenyl Isothiocyanate
One-Pot Aqueous Synthesis via Dithiocarbamate Salt (Srivastava et al. Method)
A robust and scalable method involves a one-pot aqueous synthesis starting from 2,4-dibromo-3,5-dichloroaniline:
- Step 1: The amine is reacted with carbon disulfide (2 equivalents) in water, in the presence of sodium hydroxide (1 equivalent), at room temperature to form the corresponding potassium dithiocarbamate salt.
- Step 2: The reaction mixture is cooled to 0 °C, and a desulfurylating reagent such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) dissolved in dichloromethane is added dropwise.
- Step 3: The biphasic mixture is stirred for 30 minutes, then basified with 6 N sodium hydroxide to pH >11 to complete the conversion.
- Step 4: The product is isolated by standard work-up procedures, typically resulting in high yields of the isothiocyanate.
This method is advantageous for electron-deficient substrates due to the use of aqueous media and mild conditions, minimizing side reactions and degradation.
| Parameter | Condition/Value |
|---|---|
| Amine substrate | 2,4-Dibromo-3,5-dichloroaniline |
| Carbon disulfide equivalents | 2.0 equiv |
| Base | Sodium hydroxide, 1.0 equiv |
| Solvent | Water / Dichloromethane (biphasic) |
| Temperature | Room temperature for salt formation; 0 °C for desulfurylation |
| Desulfurylating reagent | 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) |
| Reaction time | 30 minutes (desulfurylation step) |
| pH adjustment | Basification to pH >11 with NaOH |
| Yield | Typically >60% for similar electron-deficient aryl amines |
Two-Step Synthesis Using Chlorothionoformate (Sun and Chen Method)
This method uses chlorothionoformate as a thiocarbonyl transfer reagent:
- Step 1: The amine is treated with chlorothionoformate in dichloromethane under basic conditions (NaOH).
- Step 2: The intermediate formed undergoes rearrangement or elimination to give the isothiocyanate.
While this method is efficient for electron-rich amines, it requires optimization for electron-deficient substrates like 2,4-dibromo-3,5-dichloroaniline. A two-step procedure is often employed to improve yields:
| Parameter | Condition/Value |
|---|---|
| Amine substrate | 2,4-Dibromo-3,5-dichloroaniline |
| Thiocarbonyl transfer reagent | Chlorothionoformate |
| Solvent | Dichloromethane |
| Base | Sodium hydroxide |
| Temperature | Room temperature |
| Reaction steps | Two-step protocol recommended |
| Yield | Moderate to high, depending on optimization |
Alternative Methods and Catalytic Variants
Recent advances include:
- Use of photoredox catalysts, ball milling, or electrochemical methods to enhance reaction efficiency and environmental compatibility.
- Employing other desulfurylating agents such as iodine or lead nitrate to improve yields and selectivity.
- Metal-free and atom-economical protocols under mild conditions.
These methods remain under development and may require adaptation for the specific substrate of this compound.
Comparative Summary of Preparation Methods
| Method | Key Reagents & Conditions | Suitability for this compound | Advantages | Limitations |
|---|---|---|---|---|
| One-pot aqueous dithiocarbamate salt (Srivastava et al.) | CS2, NaOH, cyanuric chloride, water/CH2Cl2, 0 °C to RT | High | Mild, scalable, high yield | Requires biphasic system |
| Chlorothionoformate transfer (Sun and Chen) | Chlorothionoformate, NaOH, CH2Cl2, RT | Moderate to high after optimization | Direct transfer, simple reagents | Less efficient for electron-deficient amines |
| Photoredox or electrochemical methods | Various catalysts and bases | Experimental | Green chemistry potential | Requires specialized equipment |
Chemical Reactions Analysis
2,4-Dibromo-3,5-dichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles to form thiourea derivatives.
Oxidation and Reduction:
Addition Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.
Scientific Research Applications
2,4-Dibromo-3,5-dichlorophenyl isothiocyanate is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in organic synthesis to introduce the isothiocyanate functional group into molecules.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: Research involving this compound includes studying its potential therapeutic effects and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,5-dichlorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect the function and activity of these molecules. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Bromine atoms in the target compound increase molecular weight by ~170% compared to 3,5-dichlorophenyl isothiocyanate, likely reducing volatility and altering chromatographic behavior .
- The 2,4-bromo and 3,5-chloro substituents create a highly halogenated, electron-deficient aromatic ring, which may enhance stability but limit solubility in non-polar solvents .
Q & A
Q. How does the reactivity of this compound compare to mono-halogenated analogs?
- Methodological Answer : Polyhalogenation increases electrophilicity, accelerating reactions with weak nucleophiles (e.g., alcohols). Compare kinetic data (e.g., rate constants for thiourea formation) using stopped-flow techniques. Steric effects from chlorine substituents may hinder access to the isothiocyanate group, requiring harsher conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
